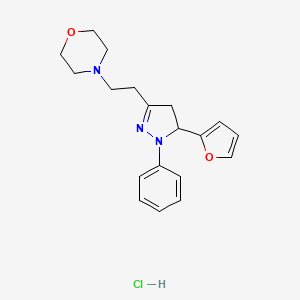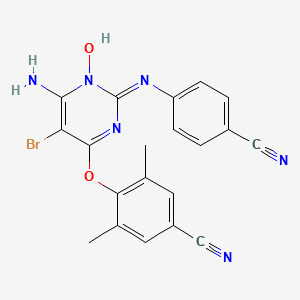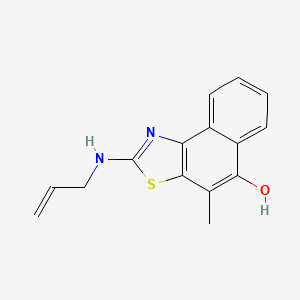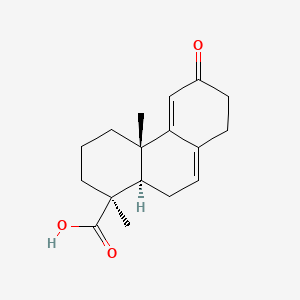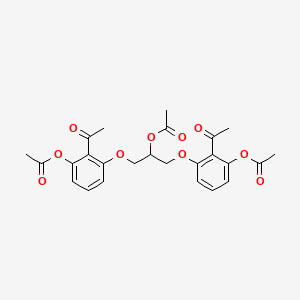
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane: is a complex organic compound characterized by its multiple acetoxy and acetyl functional groups attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane typically involves multi-step organic reactions. One common method includes the esterification of phenolic compounds with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, is also common to isolate the desired compound from reaction mixtures.
化学反应分析
Types of Reactions
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phenolic and acetic acid derivatives.
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Hydrolysis: Phenolic compounds and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Halogenated or nitrated phenolic derivatives.
科学研究应用
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用机制
The mechanism of action of 1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane involves its interaction with specific molecular targets. The acetoxy and acetyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
相似化合物的比较
Similar Compounds
- 1,3-Bis(3-hydroxy-2-acetylphenoxy)-2-hydroxypropane
- 1,3-Bis(3-methoxy-2-acetylphenoxy)-2-methoxypropane
Uniqueness
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane is unique due to its multiple acetoxy and acetyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization in synthetic chemistry.
属性
CAS 编号 |
112489-26-6 |
|---|---|
分子式 |
C25H26O10 |
分子量 |
486.5 g/mol |
IUPAC 名称 |
[2-acetyl-3-[3-(2-acetyl-3-acetyloxyphenoxy)-2-acetyloxypropoxy]phenyl] acetate |
InChI |
InChI=1S/C25H26O10/c1-14(26)24-20(8-6-10-22(24)34-17(4)29)31-12-19(33-16(3)28)13-32-21-9-7-11-23(35-18(5)30)25(21)15(2)27/h6-11,19H,12-13H2,1-5H3 |
InChI 键 |
SWZIWWYLQAZTIC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=CC=C1OC(=O)C)OCC(COC2=C(C(=CC=C2)OC(=O)C)C(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



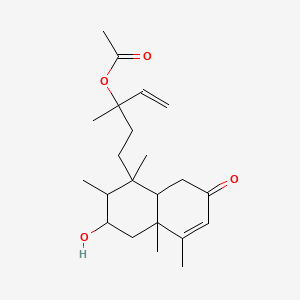


![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)
![2-N,2-N,4-N,4-N,6-N,6-N-hexakis(methoxymethyl)-1,3,5-triazine-2,4,6-triamine;2-[2-(2-methoxyethoxy)ethoxy]ethanol](/img/structure/B12786194.png)
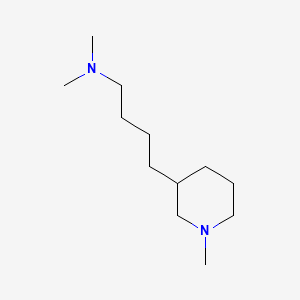

![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)

